molecular formula C6H9N3O2 B1275301 (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 890014-47-8

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1275301
CAS No.: 890014-47-8
M. Wt: 155.15 g/mol
InChI Key: HHWFOORIDAKLNX-UHFFFAOYSA-N
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Description

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride is a chemical building block of interest in medicinal chemistry and drug discovery. It features a 5-aminopyrazole core, a privileged scaffold recognized for its significant research value. The 5-aminopyrazole structure is a versatile synthon for constructing a wide array of nitrogen-containing heterocycles, including pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common frameworks in the development of biologically active molecules . Researchers are particularly interested in pyrazole derivatives for their diverse pharmacological potential, which includes documented anticancer, anti-inflammatory, and antimicrobial properties in preclinical studies . For instance, novel pyrazole-s-triazine hybrids have demonstrated promising activity as inhibitors of the EGFR/PI3K/AKT/mTOR signaling pathways, which are critical targets in oncology research . The acetic acid moiety in this compound enhances its utility by providing a handle for further functionalization through condensation or conjugation reactions, making it a valuable intermediate for generating novel compounds for biological screening. This product is intended for research purposes only in a laboratory setting and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-4-2-5(7)9(8-4)3-6(10)11/h2H,3,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWFOORIDAKLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406114
Record name (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890014-47-8
Record name (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine with β-Diketones

The foundational method involves reacting hydrazine hydrate with β-diketones to form the pyrazole core. For example, 3-methyl-1-phenyl-1H-pyrazol-5-amine is synthesized by heating acetylacetone with hydrazine hydrate in ethanol under reflux. Subsequent functionalization with bromoacetic acid introduces the acetic acid moiety:

Step Reactants Conditions Yield
1 Hydrazine hydrate + acetylacetone Ethanol, reflux, 6 hr 78%
2 5-Amino-3-methylpyrazole + bromoacetic acid K₂CO₃, DMF, 80°C, 4 hr 65%

This method’s regioselectivity is influenced by the electron-withdrawing/donating groups on the diketone. For instance, trifluoromethyl-substituted diketones favor 5-amino pyrazole formation.

Acetic Acid-Mediated One-Pot Synthesis

A streamlined one-pot approach condenses β-dicarbonyl compounds, hydrazines, and haloacetic acids using acetic acid as both solvent and catalyst:

$$
\text{Acetylacetone} + \text{Hydrazine} + \text{Bromoacetic Acid} \xrightarrow{\text{AcOH, 85°C}} \text{(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid}
$$

Optimized Parameters :

  • Molar Ratio : 1:1.2:1 (diketone:hydrazine:haloacetic acid)
  • Temperature : 85°C
  • Reaction Time : 8–10 hr
  • Yield : 72–89%

This method reduces purification steps and improves atom economy by avoiding intermediate isolation.

Post-Functionalization of Preformed Pyrazoles

Pre-synthesized pyrazoles are functionalized via nucleophilic substitution or alkylation. For example, 5-amino-3-methylpyrazole reacts with ethyl bromoacetate in DMF under basic conditions, followed by hydrolysis:

Reaction Conditions Intermediate Final Product Yield
Alkylation K₂CO₃, DMF, 80°C, 6 hr Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate 81%
Hydrolysis 6M HCl, reflux, 3 hr This compound 93%

Solvent and Catalyst Optimization

Solvent Effects :

  • Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates but may reduce regioselectivity.
  • Ethanol/Water mixtures : Improve solubility of hydrazine derivatives, yielding purer products.

Catalytic Systems :

  • Zinc triflate : Increases cyclocondensation efficiency by 15–20% in one-pot syntheses.
  • PTSA (p-Toluenesulfonic acid) : Accelerates acetic acid coupling, reducing reaction time from 10 hr to 6 hr.

Purification and Characterization

Purification Methods :

  • Recrystallization : Ethanol/water (3:1) achieves >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted diketones.

Key Analytical Data :

  • ¹H NMR (D₂O) : δ 2.1 (s, 3H, CH₃), 4.6 (s, 2H, CH₂COO), 6.2 (s, 1H, pyrazole-H).
  • IR : 1746 cm⁻¹ (C=O stretch), 1527 cm⁻¹ (C-N pyrazole vibration).

Scale-Up and Industrial Feasibility

Challenges :

  • Exothermic reactions during cyclocondensation require temperature-controlled reactors.
  • Bromoacetic acid’s corrosivity necessitates Hastelloy or glass-lined equipment.

Solutions :

  • Continuous Flow Reactors : Achieve 85% yield at 500 g/batch with reduced side products.
  • In Situ Acid Neutralization : Sodium bicarbonate quenches excess HBr, simplifying workup.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High regioselectivity Multi-step, lower yields (65–78%)
One-Pot Synthesis Fewer steps, higher yields (72–89%) Requires precise stoichiometry
Post-Functionalization Flexible for derivatives Additional hydrolysis step

Emerging Techniques

  • Microwave-Assisted Synthesis : Reduces reaction time to 2 hr with 82% yield.
  • Enzymatic Functionalization : Lipases catalyze ester hydrolysis under mild conditions (pH 7, 40°C), avoiding acid degradation.

Chemical Reactions Analysis

Types of Reactions

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid exhibits significant antimicrobial properties. Studies have shown it to be effective against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA).

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
MSSASub-micromolar
MRSASub-micromolar
E. coli8 mg/mL

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro and in vivo. For instance, it has been shown to reduce inflammatory markers in models of neuroinflammation, suggesting potential therapeutic applications for conditions such as Alzheimer's disease.

Case Study: Neuroinflammatory Response

In a study involving LPS-injected mice, this compound significantly reduced microglial activation, indicating its potential as a treatment for neuroinflammatory disorders.

Anticancer Activity

The pyrazole scaffold is associated with anticancer properties. Compounds similar to this compound have shown antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity Assessment

Cancer Cell LineInhibition Percentage
MDA-MB-23168%
HepG2Below 30%

Synthetic Organic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to yield derivatives with enhanced biological activities.

Biological Research Applications

The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Its ability to modulate receptor activity suggests applications in drug development for diseases involving enzymatic dysregulation.

Mechanism of Action

The mechanism by which (5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazole-acetic acid framework allows for diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Pyrazole Ring) Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
(5-Amino-1H-pyrazol-3-yl)acetic acid No methyl group 141.13 174891-10-2 Reduced lipophilicity; higher solubility
[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CF₃ at position 3 222.15 345637-71-0 Enhanced metabolic stability; higher logP
[1-Methyl-3-nitro-1H-pyrazol-5-yl]acetic acid Nitro at position 3 185.14 1260658-89-6 Increased reactivity (nitro as leaving group)
[4-(5-Phenyl-1H-pyrazol-3-yl)phenoxy]acetic acid Phenyl extension 336.34 N/A Expanded aromaticity; potential for π-π interactions

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s hydrochloride salt has a logP of -0.66 , indicating moderate hydrophilicity . Substitutions like trifluoromethyl (CF₃) increase logP (e.g., ~1.2 for CF₃ analog) due to hydrophobicity .
  • Solubility: The absence of a methyl group in (5-amino-1H-pyrazol-3-yl)acetic acid (CAS: 174891-10-2) improves aqueous solubility compared to the methylated target compound .

Biological Activity

(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid, a derivative of pyrazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H8N4O2C_5H_8N_4O_2 and a molecular weight of approximately 172.14 g/mol. The presence of an amino group and a carboxylic acid moiety contributes to its polar characteristics, enhancing its solubility in biological systems.

Structural Features

FeatureDescription
Molecular FormulaC5H8N4O2C_5H_8N_4O_2
Molecular Weight172.14 g/mol
Functional GroupsAmino (-NH₂), Carboxylic Acid (-COOH)

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Activity
A study investigated the antiproliferative effects of several pyrazole derivatives on breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The results demonstrated significant growth inhibition, with IC50 values indicating potency comparable to established chemotherapeutics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory pathways.

Table: COX Inhibition Data

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)IC50 (μg/mL)
This compound456250
Standard Drug (e.g., Diclofenac)607040

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Results indicate notable activity, suggesting potential for development as an antimicrobial agent.

Case Study: Antimicrobial Evaluation
In a study assessing the antibacterial activity against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of several standard antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in key metabolic pathways.

Interaction with Enzymes

The compound's structure allows for hydrogen bonding and π-π stacking interactions with target enzymes, modulating their activity. For example, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism .

Q & A

Advanced Research Question

  • Steric effects : The 3-methyl group hinders electrophilic substitution at the 4-position, directing reactions to the 5-amino site.
  • Electronic effects : The electron-donating 5-amino group activates the pyrazole ring for nucleophilic aromatic substitution (e.g., Suzuki coupling with aryl boronic acids) . Computational NBO analysis confirms enhanced electron density at the 5-position (Mulliken charge: −0.32 e) .

What analytical techniques quantify trace impurities in synthesized batches, and how are method validation parameters optimized?

Basic Research Question

  • HPLC-MS : Reverse-phase C18 columns with 0.1% formic acid in mobile phases resolve carboxylate derivatives (retention time: 8.2 min) and detect hydrolyzed byproducts (e.g., 5-amino-3-methylpyrazole) .
  • Validation : Linearity (R2^2 > 0.998), LOD (0.01% w/w), and recovery (98–102%) are established via spike-and-recovery experiments in triplicate .

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